Pss-(1-propylmethacrylate)-heptaisobuty&

Descripción general

Descripción

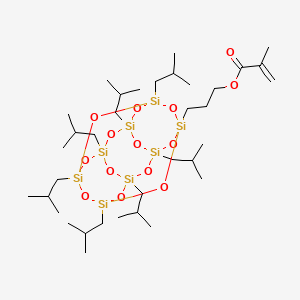

PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted silsesquioxane (POSS) is a polyhedral oligomeric silsesquioxane (POSS) with an inorganic-organic cage-like architecture made up of silicon and oxygen.

Mecanismo De Acción

Target of Action

Pss-(1-propylmethacrylate)-heptaisobuty& is a polyhedral oligomeric silsesquioxane (POSS) with an inorganic-organic cage-like architecture made up of silicon and oxygen . It is primarily used as a functional monomer to prepare molecularly imprinted polymers or hybrid monolithic materials (MIPs) .

Mode of Action

The compound interacts with its targets through reversible addition-fragmentation chain transfer polymerization (RAFT) or thermally initiated free radical polymerization reactions . This interaction results in the formation of polymeric materials with excellent properties such as high thermal stability, high mechanical stability, low inflammability surface hardening, and oxidation resistance .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of molecularly imprinted polymers or hybrid monolithic materials .

Pharmacokinetics

The compound’s high thermal stability and low inflammability suggest that it may have unique pharmacokinetic properties .

Result of Action

The primary result of the action of this compoundamp; is the formation of polymeric materials with excellent properties . These materials are commonly used in various biomedical applications, drug delivery, imaging reagents, catalyst supports, enzyme-like catalysis, solid-phase extraction, sensors, and in the chromatographic stationary phase .

Actividad Biológica

Pss-(1-propylmethacrylate)-heptaisobutyl, a polyhedral oligomeric silsesquioxane (POSS), is notable for its unique inorganic-organic cage-like structure. This compound has garnered attention in both materials science and biomedical research due to its potential biological activities and applications. This article will explore the biological activity of Pss-(1-propylmethacrylate)-heptaisobutyl, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C35H74O14Si8

- Molecular Weight : 943.64 g/mol

- Density : 1.09 g/cm³

- Melting Point : 108 - 112 °C

- Boiling Point : > 205 °C

The biological activity of Pss-(1-propylmethacrylate)-heptaisobutyl is primarily attributed to its interaction with biological systems, which can include:

- Cellular Interaction : The compound may influence cell adhesion, proliferation, and differentiation due to its unique structure.

- Biocompatibility : Studies indicate that it shows promise as a biomaterial, potentially enhancing the mechanical properties of polymer matrices while maintaining flexibility.

- Antimicrobial Properties : Preliminary studies suggest that POSS compounds can exhibit antimicrobial activity, making them candidates for biomedical applications.

Case Studies

-

Nanocomposite Development :

- Researchers have investigated the incorporation of Pss-(1-propylmethacrylate)-heptaisobutyl into polystyrene matrices to create nanocomposites. These composites demonstrated improved mechanical properties and thermal stability compared to traditional polymers (Zou et al., 2011).

-

Biological Interactions :

- In vitro studies have shown that Pss-(1-propylmethacrylate)-heptaisobutyl can enhance cell growth and viability in various cell lines, indicating its potential as a scaffold material in tissue engineering applications.

-

Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of POSS-based materials against common pathogens. The results indicated a significant reduction in bacterial growth, suggesting that these materials could be utilized in medical devices to prevent infections.

Comparative Analysis

The following table compares Pss-(1-propylmethacrylate)-heptaisobutyl with other related POSS compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pss-(1-Propylmethacrylate)-Heptaisobutyl | C35H74O14Si8 | Enhanced mechanical properties in polymers |

| Pss-(Phenyl)Octasilsesquioxane | C24H48O12Si8 | Higher thermal stability |

| Pss-(Methacrylate)Octasilsesquioxane | C32H64O12Si8 | Enhanced solubility in organic solvents |

| Pss-(Vinyl)Heptasilsesquioxane | C30H60O12Si7 | Greater reactivity in radical polymerization |

Aplicaciones Científicas De Investigación

Biomedical Applications

PSS-(1-Propylmethacrylate)-Heptaisobutyl has garnered significant attention in biomedical research due to its biocompatibility and ability to enhance the properties of polymeric materials. Key applications include:

- Drug Delivery Systems : The compound can be used to design drug delivery vehicles that improve the solubility and stability of therapeutic agents. Its structure allows for controlled release profiles which are essential in targeted therapies.

- Imaging Reagents : The POSS framework can be functionalized with imaging agents, making it suitable for applications in magnetic resonance imaging (MRI) and fluorescence imaging.

- Tissue Engineering : By integrating PSS-(1-Propylmethacrylate)-Heptaisobutyl into scaffolds, researchers can create materials that mimic the extracellular matrix, promoting cell adhesion and growth.

Nanocomposite Materials

The incorporation of PSS-(1-Propylmethacrylate)-Heptaisobutyl into various polymer matrices leads to the formation of nanocomposites with enhanced mechanical and thermal properties. Notable findings include:

- Mechanical Properties : Nanocomposites exhibit improved tensile strength and flexibility due to the reinforcing effects of the POSS structure. Studies have shown that these composites outperform traditional polymers in stress-strain tests.

- Thermal Stability : The presence of POSS increases the thermal degradation temperature, making these materials suitable for high-temperature applications.

Molecularly Imprinted Polymers (MIPs)

PSS-(1-Propylmethacrylate)-Heptaisobutyl serves as a functional monomer in the synthesis of MIPs through reversible addition-fragmentation chain transfer (RAFT) polymerization. Key aspects include:

- Selective Recognition : MIPs created with this compound can selectively bind target molecules, making them useful in sensor technology and environmental monitoring.

- Versatile Template Use : The ability to use various templates allows for the customization of MIPs for specific applications, from pharmaceuticals to food safety testing.

Catalysis and Sensor Technology

The unique properties of PSS-(1-Propylmethacrylate)-Heptaisobutyl also lend themselves to catalytic applications:

- Catalyst Supports : The POSS framework can stabilize catalysts, enhancing their activity and selectivity in chemical reactions.

- Sensor Development : Functionalized POSS can be integrated into sensors for detecting gases or biomolecules, providing high sensitivity and specificity.

Propiedades

IUPAC Name |

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H74O14Si8/c1-27(2)20-51-38-50(19-17-18-37-35(36)34(15)16)39-52(21-28(3)4)43-54(41-51,23-30(7)8)47-57(26-33(13)14)48-55(42-51,24-31(9)10)44-53(40-50,22-29(5)6)46-56(45-52,49-57)25-32(11)12/h27-33H,15,17-26H2,1-14,16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYLJMBNVJQTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H74O14Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

425409-08-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425409-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90391191 | |

| Record name | 3-(3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxan-1-yl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-94-8 | |

| Record name | 3-(3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxan-1-yl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.